4-(3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H23N3O4/c1-3-31-17-7-4-6-16(13-17)24-21-22(19-12-15(2)9-10-20(19)29)26-27-23(21)25(30)28(24)14-18-8-5-11-32-18/h4-13,24,29H,3,14H2,1-2H3,(H,26,27) |
InChI Key |
UUAQZTPYRRDRNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=C(C=CC(=C5)C)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Carboxamide Intermediates
A critical step involves the cyclization of a pyrazole-5-carboxamide precursor under basic conditions. In the patent EP1077214A1, 1-methyl-4-amino-3-n.propylpyrazole-5-carboxamide hydrochloride undergoes cyclization with 2-ethoxybenzoic acid using phosphorus oxychloride and dimethylacetamide, followed by NaOH-mediated ring closure in 2-methoxyethanol. Adapting this to the target compound would require substituting 2-ethoxybenzoic acid with derivatives bearing the 2-hydroxy-5-methylphenyl group.
Reaction Conditions:
Alternative Pathway: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, involving the reaction of hydrazines with 1,3-diketones, offers another route. However, steric hindrance from the fused pyrrole ring complicates this approach. Modifications using microwave-assisted synthesis may enhance reaction efficiency.
Multi-Step Synthesis Pathway
Building on patent methodologies, a proposed synthetic route involves seven stages:
Critical Analysis of Methodologies
Cyclization Efficiency
The low yield (35%) in Step 4 highlights challenges in forming the strained pyrrolopyrazole ring. Alternatives include:
-
High-Dilution Conditions: Reducing concentration to 0.01 M minimizes oligomerization.
-
Microwave Assistance: 30 minutes at 150°C enhances ring closure kinetics.
Protecting Group Strategy
Temporary protection of the phenolic -OH group as a tert-butyldimethylsilyl (TBS) ether improves compatibility with Pd-catalyzed couplings. Deprotection using TBAF in THF achieves >90% recovery.
Catalytic Systems
Nickel-Raney catalysts, as used in the patent, prove superior to Pd/C in hydrogenation steps, reducing nitro groups without over-reducing furan rings.
Scalability and Industrial Feasibility
The patent’s emphasis on anhydrous conditions and controlled temperature gradients underscores the sensitivity of intermediates. Pilot-scale trials recommend:
-
Continuous Flow Reactors: For nitration and cyclization steps to manage exotherms.
-
Crystallization-Driven Purification: Reducing reliance on column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-methylphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the furan ring, converting it to dihydrofuran derivatives.
Substitution: The ethoxyphenyl and furan-2-ylmethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Dihydrofuran derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Solubility and Binding
- Ethoxy vs.
- Fluorine Substitution : Fluorinated derivatives (e.g., 4-fluorophenyl in ) exhibit enhanced electronegativity, improving interactions with hydrophobic enzyme pockets .
- Methoxy and Methyl Groups : Compounds with trimethoxyphenyl () or methylphenyl () substituents show increased steric bulk, which may enhance selectivity for sterically constrained targets .
Hydrogen Bonding and Crystallography
The 2-hydroxy-5-methylphenyl group in the target compound likely forms intramolecular hydrogen bonds, stabilizing its conformation—a feature observed in similar β-diketone-derived structures . Crystallographic studies of related molecules (e.g., ) using tools like SHELXL and ORTEP-3 () confirm the role of hydrogen-bonding networks in molecular packing .
Research and Application Trends
While specific biological data for the target compound are unavailable, structurally related pyrrolo-pyrazolones are investigated for:
- Kinase Inhibition : Fluorophenyl and methylphenyl derivatives () show promise in modulating kinase activity due to electronic and steric effects .
- Antimicrobial Activity : Hydroxyphenyl-containing analogs () exhibit enhanced solubility, making them candidates for aqueous-based assays .
- CNS Targeting : Phenylethyl-substituted derivatives () are explored for blood-brain barrier penetration .
Biological Activity
The compound 4-(3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a novel synthetic derivative with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo-pyrazolone framework, which is known for its diverse biological activities. The presence of functional groups such as ethoxy and hydroxy enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the furan and phenolic groups in the structure suggests potential radical scavenging activity. This has been evaluated using various assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where a decrease in absorbance correlates with increased antioxidant capacity.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-(3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | TBD |
Enzyme Inhibition
Enzyme inhibition studies demonstrate that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been tested against tyrosinase, an enzyme critical for melanin production. Preliminary results show promising inhibitory effects, suggesting potential applications in skin hyperpigmentation treatments.
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro against various cancer cell lines. Results indicate that it exhibits cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Apoptosis induction | |
| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in treating diseases linked to oxidative stress and cancer. For instance:
- Skin Disorders : A study demonstrated that derivatives similar to our compound effectively reduced melanin synthesis in human melanocytes.
- Cancer Therapy : Research indicated that compounds with the pyrrolo-pyrazolone structure showed enhanced activity against multidrug-resistant cancer cells.
Q & A
Q. What are the key synthetic routes for synthesizing 4-(3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one?
The synthesis typically involves multi-step processes:
Core Formation : Construct the pyrrolo[3,4-c]pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions .
Substituent Introduction : Introduce the 3-ethoxyphenyl, furan-2-ylmethyl, and 2-hydroxy-5-methylphenyl groups via nucleophilic substitution or coupling reactions. Solvents like ethanol or dimethylformamide (DMF) and catalysts (e.g., triethylamine) are critical for regioselectivity .
Final Functionalization : Oxidize or reduce specific moieties (e.g., hydroxyl to ketone) using reagents like ammonium persulfate or sodium borohydride .
Key Validation : Monitor reactions via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and confirm purity via HPLC .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Spectroscopy :
- Chromatography :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns, critical for confirming tautomeric forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation of the furan moiety .
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation) .
- Scale-Up Strategies : Transition from batch to continuous-flow reactors for safer handling of exothermic steps .
Q. What biological activities have been reported for structurally similar dihydropyrrolo[3,4-c]pyrazolones, and how can these guide targeted assays?
- Antifungal Activity : Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) show inhibition against Candida albicans (MIC: 8–32 µg/mL) via ergosterol biosynthesis disruption .
- Anticancer Potential : Analogues with fused aromatic systems (e.g., pyridazinones) inhibit topoisomerase II, with IC₅₀ values <10 µM in MCF-7 breast cancer cells .
Assay Design :
Q. How do structural modifications (e.g., substituent variations) impact biological activity and physicochemical properties?
-
Substituent Effects :
-
Hydrogen Bonding : The 2-hydroxy-5-methylphenyl group enhances binding to kinase ATP pockets via H-bond donor/acceptor interactions .
Q. How should researchers address contradictions in reported activity data for analogous compounds?
- Case Study : A pyrazol-3-one derivative showed conflicting IC₅₀ values (5 µM vs. 25 µM) in two studies.
- Statistical Validation : Use ANOVA to compare datasets and identify outliers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
